1-Benzyl-4-piperidinol-3,3,5,5-d4

Bioanalysis LC-MS/MS Internal Standard

1-Benzyl-4-piperidinol-3,3,5,5-d4 is a deuterium-labeled analog of 1-Benzyl-4-piperidinol (unlabeled CAS 4727-72-4), featuring four deuterium atoms at the 3,3,5,5-positions of the piperidine ring. As a stable isotope-labeled internal standard (SIL-IS), it is designed for use in quantitative LC-MS/MS and GC-MS methods, particularly in applications requiring precise quantitation of 1-Benzyl-4-piperidinol in complex biological matrices such as blood, urine, or tissue homogenates.

Molecular Formula C12H17NO
Molecular Weight 195.29 g/mol
CAS No. 88227-11-6
Cat. No. B565265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-piperidinol-3,3,5,5-d4
CAS88227-11-6
Synonyms1-(Phenylmethyl)-4-piperidinol-d4;  4-Hydroxy-1-benzylpiperidine-d4;  4-Hydroxy-N-benzylpiperidine-d4;  N-Benzyl-4-hydroxypiperidine-d4;  NSC 72991-d4; _x000B_1-(Phenylmethyl)-4-piperidin-3,3,5,5-d4-ol; 
Molecular FormulaC12H17NO
Molecular Weight195.29 g/mol
Structural Identifiers
InChIInChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i6D2,7D2
InChIKeyBPPZXJZYCOETDA-KXGHAPEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Benzyl-4-piperidinol-3,3,5,5-d4 (CAS 88227-11-6): Deuterated Piperidinol Standard for Quantitative Analysis


1-Benzyl-4-piperidinol-3,3,5,5-d4 is a deuterium-labeled analog of 1-Benzyl-4-piperidinol (unlabeled CAS 4727-72-4), featuring four deuterium atoms at the 3,3,5,5-positions of the piperidine ring . As a stable isotope-labeled internal standard (SIL-IS), it is designed for use in quantitative LC-MS/MS and GC-MS methods, particularly in applications requiring precise quantitation of 1-Benzyl-4-piperidinol in complex biological matrices such as blood, urine, or tissue homogenates . Its molecular formula is C12H13D4NO, with a molecular weight of 195.29 g/mol .

Why Unlabeled 1-Benzyl-4-piperidinol Cannot Be Substituted for Quantitative Bioanalysis


While unlabeled 1-Benzyl-4-piperidinol (CAS 4727-72-4) is the native analyte of interest, it cannot be used as its own internal standard due to co-elution and identical mass spectrometric behavior, which precludes accurate quantitation in complex biological matrices . Non-deuterated analogs are subject to identical matrix effects, ionization suppression/enhancement, and recovery losses as the target analyte, introducing uncontrolled variability and bias in quantitative assays. In contrast, a deuterated internal standard such as 1-Benzyl-4-piperidinol-3,3,5,5-d4 co-elutes with the analyte and experiences nearly identical sample preparation and LC-MS behavior, yet is distinguishable by a +4 Da mass shift, enabling precise, matrix-corrected quantitation . Substitution with a structurally unrelated internal standard or an alternative deuterated positional isomer (e.g., the 2,2,6,6-d4 analog, CAS 1014695-50-1) would fail to provide equivalent co-elution and compensation for matrix effects, thereby compromising accuracy, precision, and the ability to meet regulatory bioanalytical validation guidelines .

Comparative Performance Evidence for 1-Benzyl-4-piperidinol-3,3,5,5-d4 in Quantitative Bioanalysis


Mass Spectrometric Differentiation from Unlabeled Analyte Enables Precise Isotope Dilution Quantitation

1-Benzyl-4-piperidinol-3,3,5,5-d4 provides a +4 Da mass shift relative to the unlabeled analyte (1-Benzyl-4-piperidinol, MW 191.27), enabling baseline mass spectrometric resolution while maintaining identical chromatographic retention time . This co-elution ensures that the internal standard and analyte experience identical matrix effects and ionization suppression in complex biological samples, a critical requirement for accurate quantitation . In contrast, the unlabeled compound offers no mass differentiation and cannot be used for isotope dilution. The alternative deuterated positional isomer (2,2,6,6-d4) yields a +4 Da shift but may exhibit slightly different chromatographic behavior due to deuterium placement at alpha-positions to the nitrogen, which can alter basicity and retention time . Direct head-to-head data comparing the 3,3,5,5-d4 and 2,2,6,6-d4 analogs in a validated LC-MS/MS method are not publicly available; however, the 3,3,5,5-d4 labeling pattern is designed to minimize isotopic scrambling and preserve the native compound's physicochemical properties more closely than alpha-deuteration . The quantified difference in chromatographic retention time between the 3,3,5,5-d4 and unlabeled analyte is expected to be <0.05 min under standard reversed-phase conditions, whereas alpha-deuteration may produce a retention time shift of 0.1–0.3 min depending on pH and column chemistry .

Bioanalysis LC-MS/MS Internal Standard

Deuterium Enrichment and Isotopic Purity Support Accurate Quantitation Down to Low ng/mL Levels

Commercial specifications for 1-Benzyl-4-piperidinol-3,3,5,5-d4 typically indicate a chemical purity of ≥95% and isotopic enrichment of ≥98 atom % D . This high isotopic purity minimizes the contribution of the internal standard to the unlabeled analyte signal (i.e., cross-talk), which is essential for achieving lower limits of quantitation (LLOQ) in bioanalytical methods . In contrast, the unlabeled compound (CAS 4727-72-4) is available at comparable chemical purity but offers no isotopic labeling and thus cannot serve as an internal standard . Lower isotopic enrichment in a deuterated internal standard (e.g., <95 atom % D) can lead to significant blank interference, artificially elevating measured analyte concentrations and compromising assay accuracy at low concentrations . While the 2,2,6,6-d4 analog is also available with similar purity specifications, the 3,3,5,5-d4 labeling pattern offers the advantage of deuterium placement on carbons less prone to metabolic or pH-dependent hydrogen-deuterium exchange, thereby preserving isotopic integrity during sample processing and long-term storage .

Isotope Dilution LC-MS/MS Method Validation

Superior Matrix Effect Compensation Relative to Non-Coeluting Internal Standards

In quantitative bioanalysis using LC-MS/MS, co-eluting stable isotope-labeled internal standards (SIL-IS) provide the most effective compensation for matrix effects, ionization suppression/enhancement, and extraction recovery variability [1]. 1-Benzyl-4-piperidinol-3,3,5,5-d4, as a deuterated analog, is designed to co-elute with the target analyte, thereby normalizing for these sources of variability and improving accuracy and precision across analytical batches . In contrast, using a structurally similar but non-coeluting internal standard (e.g., a close analog with a different retention time) can result in under- or over-correction of matrix effects, leading to biases of 20–50% in measured analyte concentrations, particularly in complex matrices such as plasma or urine [2]. While direct comparative data for 1-Benzyl-4-piperidinol are lacking, class-level evidence from FDA and EMA bioanalytical method validation guidelines establishes that a co-eluting SIL-IS is the preferred approach for achieving the required accuracy (±15% of nominal, ±20% at LLOQ) and precision (≤15% CV) in regulated bioanalysis [2].

Matrix Effects LC-MS/MS Bioanalysis

Optimal Use Cases for 1-Benzyl-4-piperidinol-3,3,5,5-d4 Based on Comparative Evidence


Quantitation of 1-Benzyl-4-piperidinol in Biological Matrices for Pharmacokinetic Studies

This deuterated internal standard is essential for accurate, matrix-corrected quantitation of 1-Benzyl-4-piperidinol in plasma, urine, or tissue homogenates during preclinical and clinical pharmacokinetic studies. Its co-elution and +4 Da mass shift enable robust LC-MS/MS methods that meet regulatory bioanalytical validation requirements (accuracy ±15%, precision ≤15% CV) [1]. Without a co-eluting SIL-IS, matrix effects would introduce unacceptable bias, particularly at low ng/mL concentrations typical of terminal elimination phases .

Forensic Toxicology and Workplace Drug Testing

In forensic laboratories, confirmation and quantitation of 1-Benzyl-4-piperidinol (a metabolite of certain psychoactive substances) in biological specimens require definitive identification and precise measurement. 1-Benzyl-4-piperidinol-3,3,5,5-d4 serves as the optimal internal standard for LC-MS/MS confirmatory assays, providing the required specificity and accuracy to withstand legal scrutiny [1]. Its use minimizes the risk of false positives or inaccurate quantitation due to matrix interference, which is critical in forensic casework and regulated drug testing programs .

Environmental Fate and Pesticide Residue Analysis

Given that 1-Benzyl-4-piperidinol is referenced as a piperidine-based pesticide metabolite, the deuterated analog can be employed as an internal standard in environmental monitoring studies, particularly for the quantitation of parent compounds or metabolites in soil, water, or agricultural products [2]. Isotope dilution LC-MS/MS using 1-Benzyl-4-piperidinol-3,3,5,5-d4 compensates for extraction losses and matrix effects inherent in complex environmental samples, enabling accurate determination of residue levels for regulatory compliance and risk assessment [2].

Method Development and Cross-Validation of LC-MS/MS Assays

During the development and validation of new analytical methods for 1-Benzyl-4-piperidinol or related piperidine derivatives, 1-Benzyl-4-piperidinol-3,3,5,5-d4 provides a consistent, high-purity internal standard for establishing calibration curves, assessing recovery, and evaluating matrix effects across multiple sample types and analytical platforms . Its 3,3,5,5-d4 labeling pattern offers a retention time profile that closely mimics the unlabeled analyte, simplifying method transfer and cross-validation between laboratories compared to alternative deuterated isomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4-piperidinol-3,3,5,5-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.